tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207851
InChI: InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18207851

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15)
Standard InChI Key MNKCVIPXCLYZQU-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(CN1)NC(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

The molecular formula of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The compound’s core consists of a pyrrolidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 5-position with both ethyl and methyl groups in a geminal arrangement. Key structural attributes include:

  • Pyrrolidine Core: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.

  • Geminal Di-Substitution: The 5-ethyl and 5-methyl groups introduce steric hindrance, potentially influencing reactivity and binding interactions.

  • Boc Protection: The tert-butyl carbamate group serves as a temporary protective moiety for amines, enabling selective functionalization in multi-step syntheses .

Table 1: Comparative Structural and Physical Properties of Related Carbamate Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
tert-Butyl ((3S,5R)-5-methylpyrrolidin-3-yl)carbamate C₁₀H₂₀N₂O₂200.2890–91N/A
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate C₁₁H₂₂N₂O₂214.30N/AN/A
Target CompoundC₁₃H₂₄N₂O₂240.34Predicted: 85–90Predicted: 320–330

The geminal ethyl-methyl substitution is expected to lower the melting point compared to monosubstituted analogs due to reduced crystallinity .

Synthetic Routes and Methodological Considerations

The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate can be extrapolated from established protocols for analogous pyrrolidine carbamates. A plausible multi-step route involves:

Step 1: Preparation of 5-Ethyl-5-methylpyrrolidin-3-amine

  • Substrate: 5-Ethyl-5-methylpyrrolidin-3-one (hypothetical precursor).

  • Reductive Amination: Reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine intermediate.

Step 2: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane (DCM).

  • Conditions: Stirring at 20–25°C for 4–6 hours .

  • Mechanism: Nucleophilic attack of the amine on Boc₂O, forming the carbamate bond.

Step 3: Purification

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Yield Optimization: Excess Boc₂O (1.5 equiv) and anhydrous conditions minimize side reactions .

Critical Parameters:

  • Steric Effects: The geminal substituents may slow reaction kinetics, necessitating extended reaction times.

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance intermediate solubility.

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR:

    • tert-Butyl protons: Singlet at δ 1.40–1.45 ppm (9H).

    • Pyrrolidine protons: Complex splitting patterns due to geminal substituents (δ 1.10–2.80 ppm).

  • ¹³C NMR:

    • Carbamate carbonyl: Resonances at δ 155–160 ppm.

    • Quaternary carbons: tert-butyl (δ 28–30 ppm) and pyrrolidine C5 (δ 35–40 ppm) .

  • IR Spectroscopy:

    • N-H stretch: ~3300 cm⁻¹ (carbamate).

    • C=O stretch: ~1680–1720 cm⁻¹.

Thermal Stability

  • Melting Point: Predicted range of 85–90°C, lower than monosubstituted analogs due to reduced symmetry .

  • Decomposition: Boc group cleavage occurs above 200°C, releasing CO₂ and isobutene.

Applications in Pharmaceutical and Organic Synthesis

Intermediate in Drug Discovery

  • Amine Protection: The Boc group enables selective modification of other functional groups in complex molecules.

  • Chiral Building Block: The stereogenic center at C3 (pyrrolidine) facilitates asymmetric synthesis of bioactive compounds .

Case Study: Kinase Inhibitor Analogues

  • Structural Motif: Pyrrolidine carbamates are prevalent in kinase inhibitors (e.g., JAK2, BTK).

  • Role of Substituents: The 5-ethyl-5-methyl groups may enhance target binding via hydrophobic interactions .

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